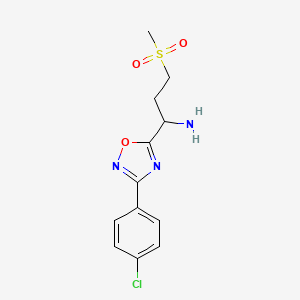
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is also known as SBI-477 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine involves the activation of GPR119, which is expressed in pancreatic beta cells and intestinal enteroendocrine cells. This activation leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been found to have various biochemical and physiological effects such as improving insulin sensitivity and glucose tolerance, promoting weight loss, and reducing inflammation. This compound has also been shown to increase GLP-1 secretion and reduce food intake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine in lab experiments include its ability to improve glucose homeostasis and insulin sensitivity, as well as its potential for the treatment of obesity and diabetes. However, the limitations include the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine. These include the development of more potent and selective GPR119 agonists, the investigation of its potential for the treatment of other metabolic disorders such as nonalcoholic fatty liver disease and metabolic syndrome, and the exploration of its potential as a tool for studying the role of GPR119 in glucose homeostasis and insulin secretion.
In conclusion, 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. Its mechanism of action involves the activation of GPR119, which leads to the release of incretin hormones and improves glucose homeostasis. While this compound shows promise for the treatment of obesity and diabetes, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been reported using different methods such as the reaction of 4-Chlorobenzoyl chloride with hydrazine hydrate to form 4-Chlorophenyl hydrazine. This compound is further reacted with ethyl oxalyl chloride to form 4-Chlorophenyl hydrazine oxalate. The final step involves the reaction of 4-Chlorophenyl hydrazine oxalate with 3-(methylsulfonyl)propan-1-amine and sodium methoxide to form 1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine.
Aplicaciones Científicas De Investigación
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine has been used in various scientific research applications such as in the study of obesity and diabetes. It has been found to improve insulin sensitivity and glucose tolerance in animal models. This compound has also been used to study the role of GPR119, a G protein-coupled receptor, in the regulation of glucose homeostasis.
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-20(17,18)7-6-10(14)12-15-11(16-19-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLBCCKXVBVYRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














